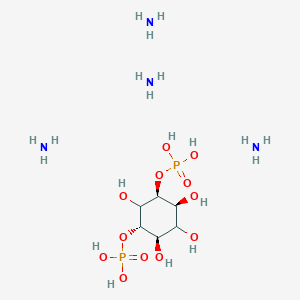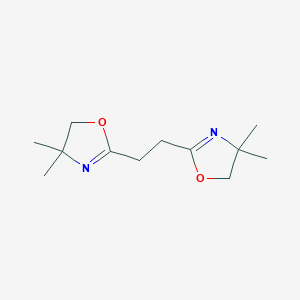
2-乙酰氨基-2-环己基乙酸
描述
Synthesis Analysis
The synthesis of compounds related to 2-acetamido-2-cyclohexylacetic acid has been explored in several studies. For instance, Galeazzi, Mobbili, and Orena (1996) described the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones through oxidative cyclisation, which is relevant to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). Additionally, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, showcasing a novel synthesis approach (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Molecular Structure Analysis
Studies on the molecular structure of related compounds provide insights into the structural aspects of 2-acetamido-2-cyclohexylacetic acid. Khanum et al. (2022) conducted spectroscopic and quantum chemical studies on similar compounds, which can be extrapolated to understand the molecular structure of 2-acetamido-2-cyclohexylacetic acid (Khanum, Fatima, Rather, Siddiqui, Muthu, Srivastava, & Javed, 2022).
Chemical Reactions and Properties
The chemical reactions of 2-acetamido-2-cyclohexylacetic acid and its derivatives have been the subject of various studies. For example, Shvedov et al. (1974) explored the condensation of 2-(acetamido)cyclohexanone with malononitrile, leading to the synthesis of substituted tetrahydropyrimido[indoles] (Shvedov, Mezentseva, Altukhova, & Grinev, 1974).
Physical Properties Analysis
Investigating the physical properties of compounds similar to 2-acetamido-2-cyclohexylacetic acid helps in understanding its characteristics. Sueess and Hesse (1979) conducted a study on the mass spectral decomposition of isomeric diacetamido-cyclohexanes, providing valuable information about the physical properties of such compounds (Sueess & Hesse, 1979).
Chemical Properties Analysis
The chemical properties of 2-acetamido-2-cyclohexylacetic acid can be inferred from studies on similar compounds. For instance, Wang, Sakairi, and Kuzuhara (1995) described the synthesis of a compound involving 2-acetamido-2-deoxy-alpha-D-glucopyranoside, which sheds light on the chemical properties of related acetamido compounds (Wang, Sakairi, & Kuzuhara, 1995).
科学研究应用
-
Adrenergic Receptor Research
-
Apoptosis Research
-
Cancer Research
-
Endogenous Metabolite Research
-
Cardiovascular Disease Research
-
Inflammation/Immunology Research
-
GHSR Research
-
Integrin Research
-
Metabolic Disease Research
安全和危害
The safety information for 2-Acetamido-2-cyclohexylacetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
2-acetamido-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-cyclohexylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















